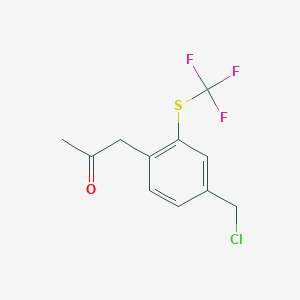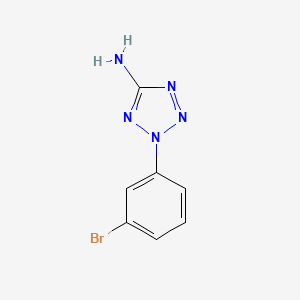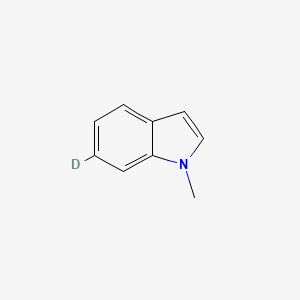![molecular formula C14H20ClFN2O B14039484 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and an oxa-diazaspiro undecane core
Méthodes De Préparation
The synthesis of 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane typically involves multi-step organic synthesis. One common method includes the reaction of a fluorophenyl derivative with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds, such as:
2-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid: This compound has a similar core structure but includes a carboxylic acid group.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound features a different set of functional groups and is used in different applications. The uniqueness of this compound lies in its specific functional groups and the resulting properties that make it suitable for various applications.
Propriétés
Formule moléculaire |
C14H20ClFN2O |
|---|---|
Poids moléculaire |
286.77 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-12-3-1-2-4-13(12)17-9-14(10-18-11-17)5-7-16-8-6-14;/h1-4,16H,5-11H2;1H |
Clé InChI |
KOXSLMMLFGEOAL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CN(COC2)C3=CC=CC=C3F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
![Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)




![Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14039441.png)


![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)

![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)

